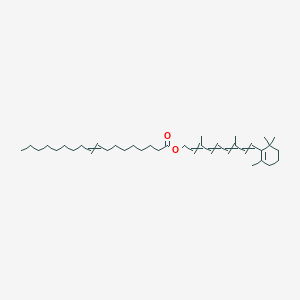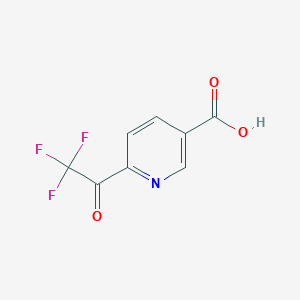![molecular formula C9H13F2NO B13903634 [(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a complex organic compound characterized by its unique structure, which includes a difluoromethylene group and a tetrahydro-pyrrolizin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolizin Ring: This step involves the cyclization of a suitable precursor, often using a catalyst such as palladium or copper.
Introduction of the Difluoromethylene Group: This is achieved through a fluorination reaction, where reagents like diethylaminosulfur trifluoride (DAST) are used.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethylene group.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, depending on the desired product.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Requires a nucleophile and may be facilitated by a catalyst or under specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules are studied to understand its potential therapeutic effects.
Industrial Applications: Employed in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of [(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The difluoromethylene group is particularly important for its binding affinity and specificity, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- [(8R)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
- [(8R)-6-(chloromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
- [(8R)-6-(bromomethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
Uniqueness
[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is unique due to the presence of the difluoromethylene group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
特性
分子式 |
C9H13F2NO |
|---|---|
分子量 |
189.20 g/mol |
IUPAC名 |
[(8R)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H13F2NO/c10-8(11)7-4-9(6-13)2-1-3-12(9)5-7/h13H,1-6H2/t9-/m1/s1 |
InChIキー |
WHTROZLXEJJKLK-SECBINFHSA-N |
異性体SMILES |
C1C[C@@]2(CC(=C(F)F)CN2C1)CO |
正規SMILES |
C1CC2(CC(=C(F)F)CN2C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


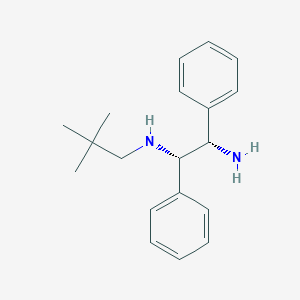
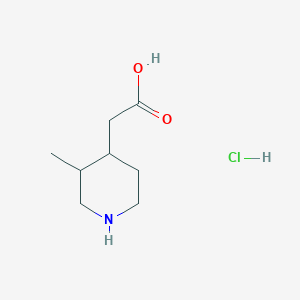
![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
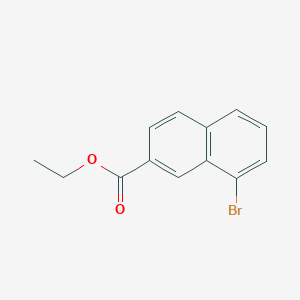
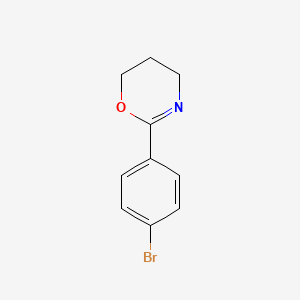
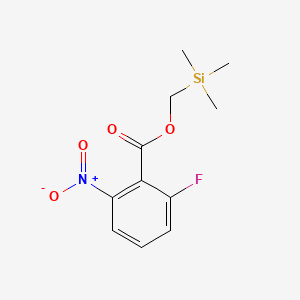
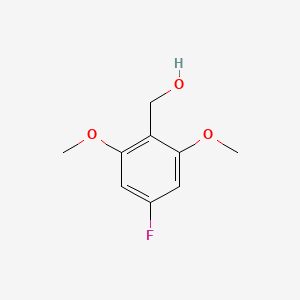
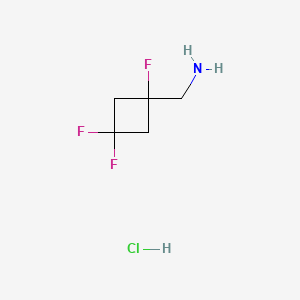
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
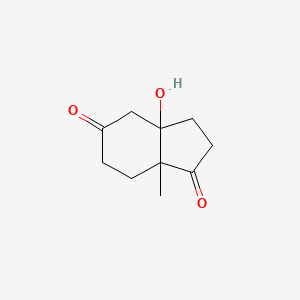
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)
